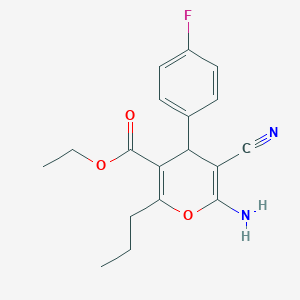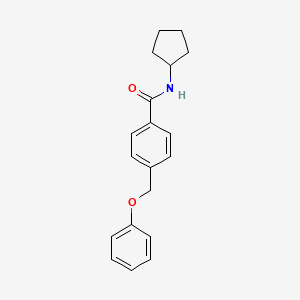
N-cyclopentyl-4-(phenoxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(phenoxymethyl)benzamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied in the field of dentistry. This compound has been found to have various applications in the prevention and treatment of dental caries, which is one of the most prevalent oral diseases worldwide. The purpose of
Mecanismo De Acción
N-cyclopentyl-4-(phenoxymethyl)benzamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. It also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions, which are essential for the formation of new tooth mineral.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(phenoxymethyl)benzamide has been shown to have various biochemical and physiological effects in the oral cavity. It has been found to increase the concentration of calcium and phosphate ions in saliva, which helps to promote the remineralization of tooth enamel. N-cyclopentyl-4-(phenoxymethyl)benzamide has also been shown to inhibit the growth of oral bacteria, which is essential for preventing dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-4-(phenoxymethyl)benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective and readily available compound for use in research. However, one of the limitations of using N-cyclopentyl-4-(phenoxymethyl)benzamide in lab experiments is that it may not accurately reflect the complex interactions that occur in the oral cavity. Therefore, it is important to validate the results obtained from lab experiments with clinical studies.
Direcciones Futuras
There are many future directions for research on N-cyclopentyl-4-(phenoxymethyl)benzamide. One potential area of research is the development of new formulations of N-cyclopentyl-4-(phenoxymethyl)benzamide that can be used in different applications, such as the treatment of periodontal disease. Another area of research is the investigation of the long-term effects of N-cyclopentyl-4-(phenoxymethyl)benzamide on oral health, including its potential for preventing the development of oral cancer. Overall, N-cyclopentyl-4-(phenoxymethyl)benzamide is a promising compound with many potential applications in the field of dentistry and oral health.
Métodos De Síntesis
N-cyclopentyl-4-(phenoxymethyl)benzamide is synthesized through a chemical reaction between N-cyclopentyl-4-aminobenzamide and phenoxymethyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(phenoxymethyl)benzamide has been extensively studied for its potential applications in the field of dentistry. It has been found to be effective in preventing and treating dental caries, which is a major public health concern worldwide. N-cyclopentyl-4-(phenoxymethyl)benzamide has also been studied for its potential application in the remineralization of tooth enamel, which is essential for maintaining good oral health.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(phenoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-22-18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGQHBDIGMZSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)
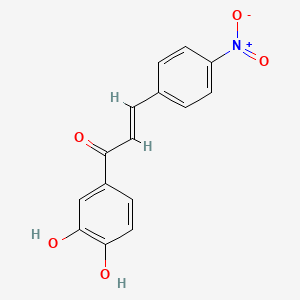
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
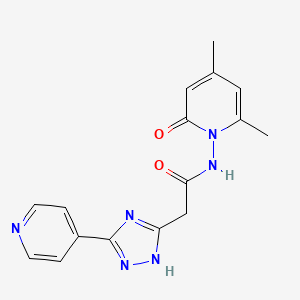
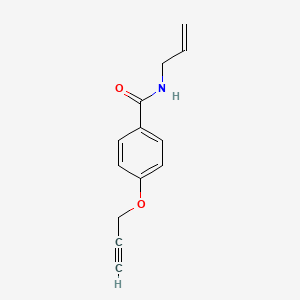
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
